

The Pharmacological Potential of 1-(4-Methylbenzoyl)piperazine Derivatives: A Technical Overview

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Compound of Interest

Compound Name: **1-(4-Methylbenzoyl)piperazine**

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Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of pharmacological activities. Among the vast landscape of piperazine-containing compounds, **1-(4-Methylbenzoyl)piperazine** derivatives have emerged as a promising class of molecules exhibiting a diverse range of therapeutic potentials. This technical guide provides an in-depth analysis of the current understanding of the pharmacological activities of these derivatives, focusing on their anticancer, anti-inflammatory, antidepressant, antipsychotic, and anticonvulsant properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity

Several **1-(4-Methylbenzoyl)piperazine** derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways and the modulation of key cancer signaling cascades.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of various **1-(4-Methylbenzoyl)piperazine** derivatives is summarized in the table below, with data presented as 50% growth inhibition (GI_{50}) or 50% inhibitory concentration (IC_{50}) values.

Derivative/Compound	Cancer Cell Line	Assay	Potency (μ M)	Reference
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a)	HUH7 (Liver)	SRB	$GI_{50} = 4.64$	[1]
FOCUS (Liver)	SRB	$GI_{50} = 4.15$	[1]	
1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c)	CAMA-1 (Breast)	SRB	$GI_{50} = 1.22$	[1]
HCT116 (Colon)	SRB	$GI_{50} = 6.18$	[1]	
KATO-3 (Gastric)	SRB	$GI_{50} = 10.07$	[1]	
MFE-296 (Endometrial)	SRB	$GI_{50} = 9.73$	[1]	
1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e)	T47D (Breast)	SRB	$GI_{50} = 0.31$	[1]
1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5g)	MAHLAVU (Liver)	SRB	$GI_{50} = 7.00$	[1]
A novel piperazine derivative	Various cancer cells	Not specified	$GI_{50} = 0.06 - 0.16$	[2]
1-[2-(Allylthio)benzoyl]-4-(4-	U87 (Glioblastoma)	MTT	$IC_{50} < 0.05$	[3]

methoxyphenyl)

piperazine

(CB01)

HeLa (Cervical) MTT

IC₅₀ < 0.05

[3]

Piperazine-based bis(thiazole) hybrid (9i)

HCT-116 (Colorectal)

Not specified

IC₅₀ = 0.0085

[4][5]

Vindoline-piperazine conjugate (23)

MDA-MB-468 (Breast)

Not specified

GI₅₀ = 1.00

[6]

Vindoline-piperazine conjugate (25)

HOP-92 (Lung)

Not specified

GI₅₀ = 1.35

[6]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

- 96-well microtiter plates
- Cancer cell lines
- Complete cell culture medium
- **1-(4-Methylbenzoyl)piperazine** derivatives
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Acetic acid, 1% (v/v)

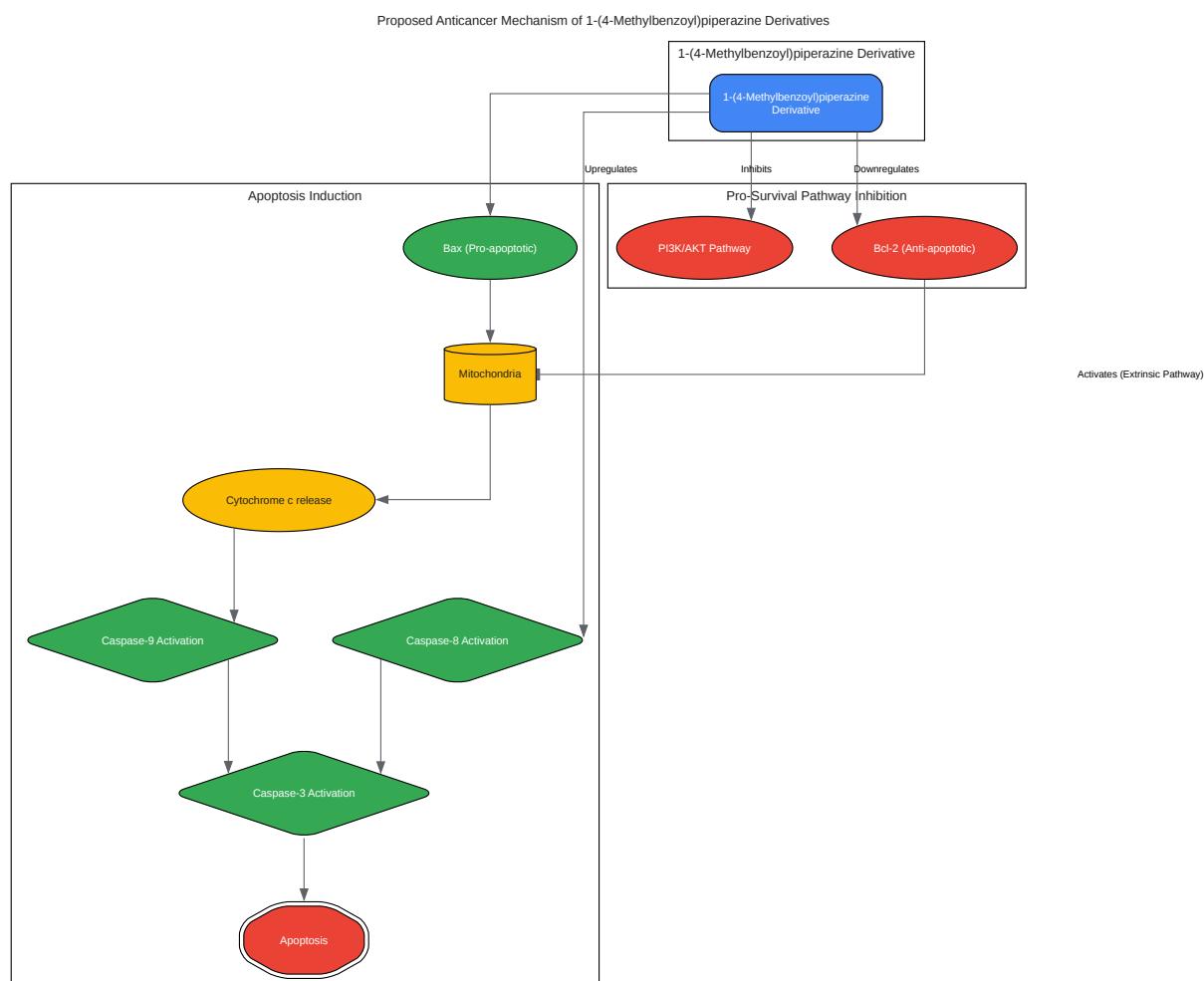
- Tris base solution, 10 mM

Procedure:

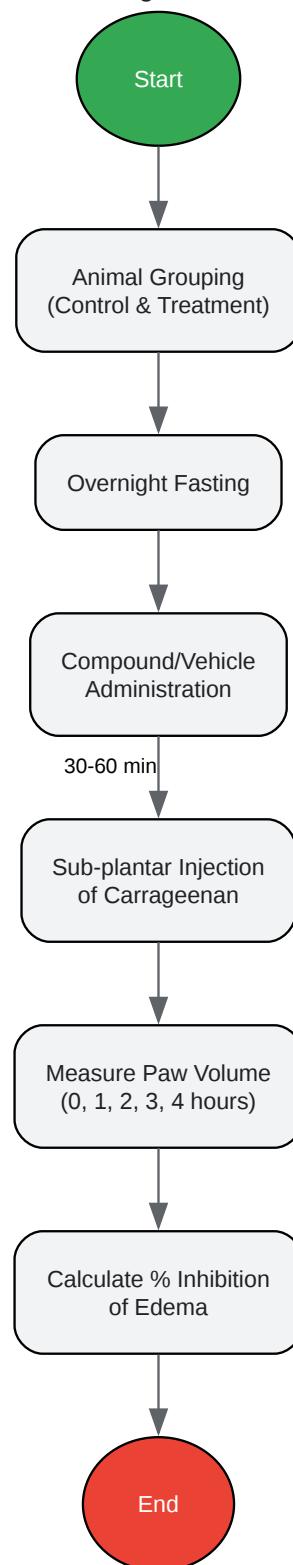
- Cell Plating: Seed cells into 96-well plates at an optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat cells with various concentrations of the **1-(4-Methylbenzoyl)piperazine** derivatives and incubate for a specified period (e.g., 48 or 72 hours).
- Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
- Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
- SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
- Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader. The optical density is proportional to the number of viable cells.

Signaling Pathway: Induction of Apoptosis

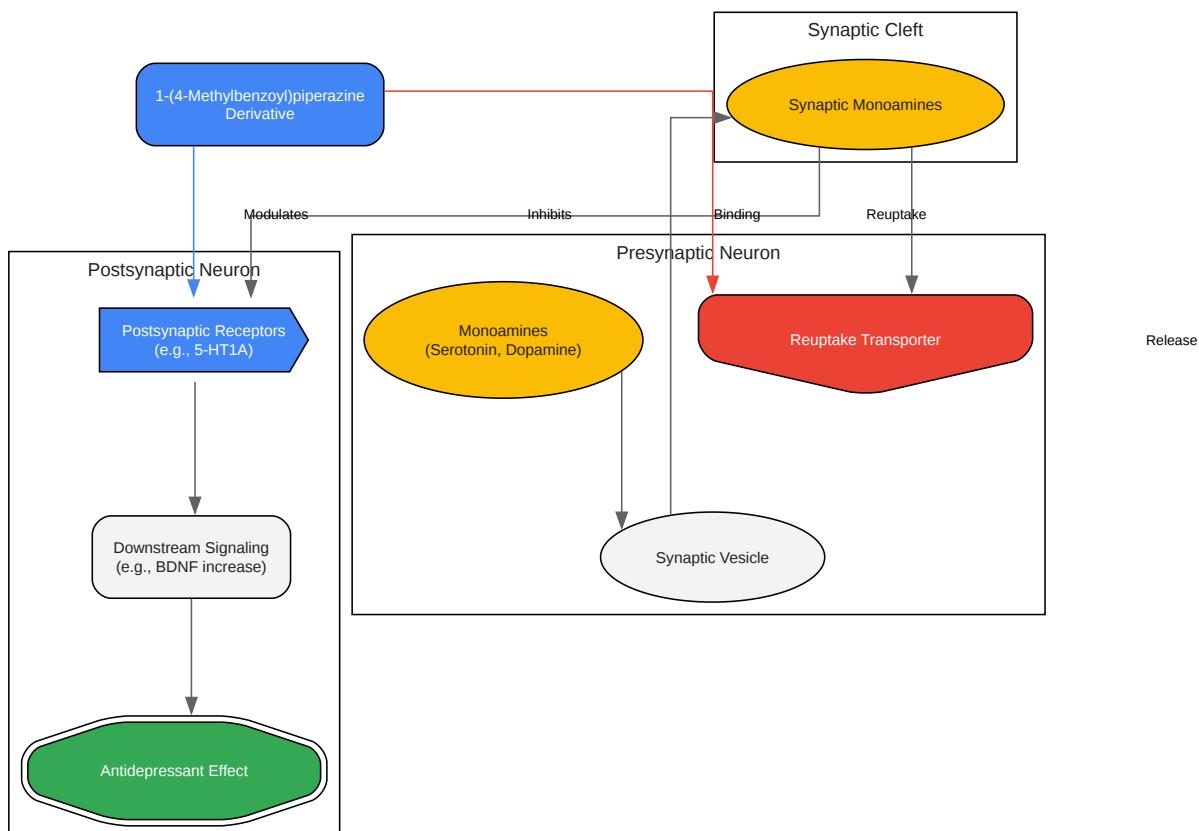
Several studies suggest that **1-(4-Methylbenzoyl)piperazine** derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases.^{[3][4]} Some derivatives have also been shown to inhibit pro-survival signaling pathways like PI3K/AKT.^[2]

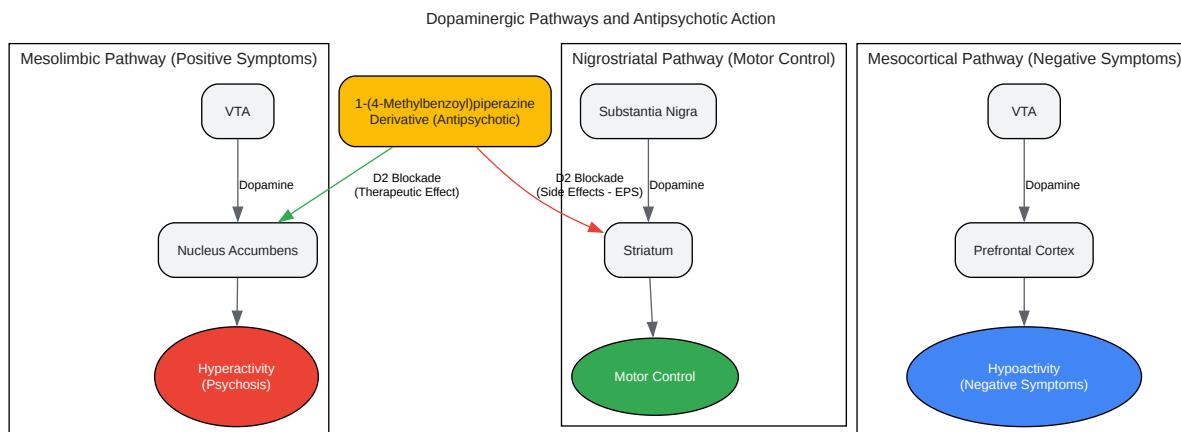


Experimental Workflow for Carrageenan-Induced Paw Edema Assay

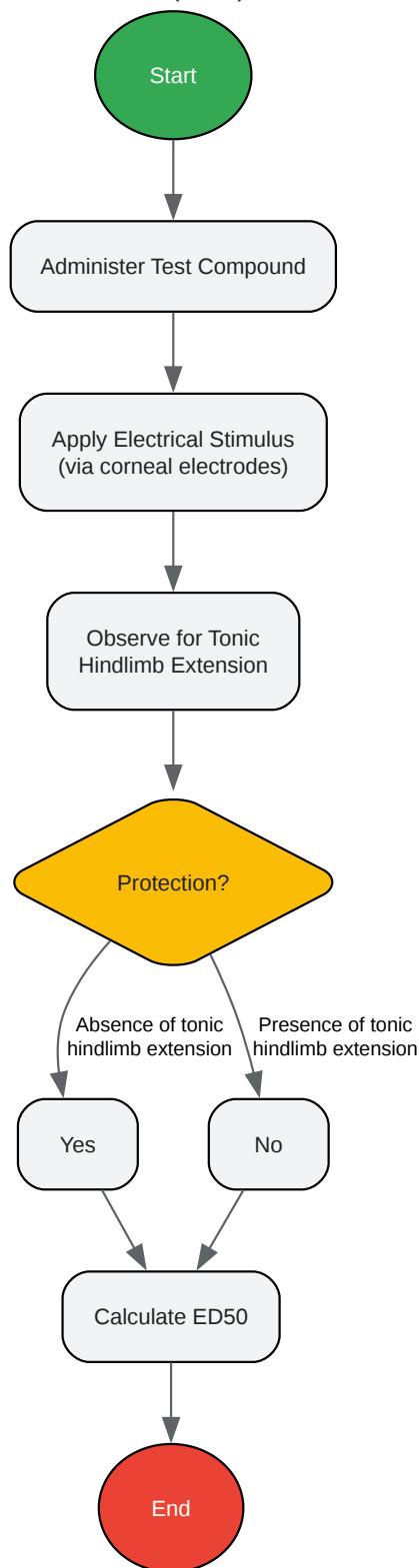


Monoaminergic Signaling in Depression and Potential Therapeutic Intervention





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DOI:10.1039/D4RA05091F [pubs.rsc.org]
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